N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide
Description
Properties
Molecular Formula |
C21H22N4O2S2 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H22N4O2S2/c1-11-16(18-23-17(25-27-18)15-3-2-4-28-15)29-20(22-11)24-19(26)21-8-12-5-13(9-21)7-14(6-12)10-21/h2-4,12-14H,5-10H2,1H3,(H,22,24,26) |
InChI Key |
IFAQHVPWSIOZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=NO5)C6=CC=CS6 |
Origin of Product |
United States |
Preparation Methods
Thienylcarbonyl Chloride and Amidoxime Cyclization
-
Reagents : 2-Thiophenecarbonyl chloride, amidoxime (e.g., hydroxylamine derivative).
-
Conditions : Reflux in anhydrous tetrahydrofuran (THF) with triethylamine as a base.
-
Mechanism : Nucleophilic acyl substitution followed by cyclodehydration.
Example Reaction :
Table 1 : Optimization of Oxadiazole Formation
Construction of the Thiazole Core
The 4-methyl-1,3-thiazol-2-amine scaffold is synthesized via Hantzsch thiazole synthesis or thiourea cyclization.
Hantzsch Thiazole Synthesis
-
Reagents : α-Bromoacetophenone derivatives, thiourea.
Example Reaction :
Functionalization with Oxadiazole-Thienyl Group
The preformed oxadiazole-thienyl group is introduced at the C5 position of the thiazole via nucleophilic aromatic substitution (SNAr):
-
Reagents : 5-Chloro-4-methylthiazole, 3-(2-thienyl)-1,2,4-oxadiazol-5-amine.
Introduction of the Adamantane Carboxamide Group
The adamantane moiety is introduced via amide coupling between 1-adamantanecarboxylic acid and the thiazol-2-amine intermediate.
Carboxylic Acid Activation
-
Reagents : 1-Adamantanecarboxylic acid, HCTU (hexafluorophosphate carbodiimide), HOBt (hydroxybenzotriazole).
-
Conditions : DMF, room temperature, DIEA (N,N-diisopropylethylamine).
Example Reaction :
Table 2 : Amide Coupling Optimization
Alternative Routes and Modifications
One-Pot Oxadiazole-Thiazole Assembly
A convergent approach involves simultaneous formation of oxadiazole and thiazole rings using:
Solid-Phase Synthesis
For high-throughput production, solid-supported synthesis using Wang resin has been reported:
-
Steps :
Analytical Characterization
Critical analytical data for intermediates and final compound:
Table 3 : Spectral Data for Key Intermediates
Challenges and Optimization
-
Oxadiazole Ring Stability : Prolonged heating (>100°C) leads to decomposition; microwave-assisted methods improve efficiency.
-
Adamantane Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances coupling yields.
-
Byproduct Formation : N-Oxide impurities are mitigated using L-ascorbic acid as an antioxidant.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole and oxadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Molecular Formula and Structure
The compound has the molecular formula and a molecular weight of approximately 467.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including thiazole and oxadiazole rings, which are known for their pharmacological properties.
Chemical Structure Representation
Chemical Structure
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole moiety is known for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
Compounds containing oxadiazole and thiazole rings have shown promising antimicrobial activity. Research indicates that N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide may inhibit the growth of various pathogenic bacteria and fungi. This property makes it a candidate for further exploration as an antimicrobial agent .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, including DPPH radical scavenging tests. The results indicate that it effectively reduces oxidative stress markers, which are linked to numerous chronic diseases. Its ability to scavenge free radicals positions it as a potential therapeutic agent in oxidative stress-related conditions .
Interaction with Biological Targets
The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets. Molecular docking studies suggest that this compound can bind effectively to enzymes involved in cancer progression and microbial resistance mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole and oxadiazole rings can enhance potency and selectivity toward target proteins. Ongoing research aims to identify the most effective derivatives for therapeutic use .
Case Study 1: Anticancer Efficacy
In a study published in 2023, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy .
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting their potential use in treating resistant infections .
Mechanism of Action
The mechanism of action of N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The adamantane moiety enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several analogs, including thiadiazoles, substituted thiazoles, and adamantane-containing derivatives. Key comparisons are summarized in Table 1.
Table 1: Structural Comparison of the Target Compound and Analogs
Physicochemical and Electronic Properties
Biological Activity
N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial and anticancer activities, supported by various studies and data.
- Molecular Formula : C13H12N4OS
- Molecular Weight : 272.33 g/mol
- CAS Number : 937681-59-9
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. The mechanism of action often involves the inhibition of bacterial growth through various pathways.
Table 1: Antibacterial Activity Data
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 7.8 µg/mL | 15.6 µg/mL |
| Compound B | Escherichia coli | 15.6 µg/mL | 31.25 µg/mL |
| N-{4-methyl...} | Pseudomonas aeruginosa | 62.5 µg/mL | 125 µg/mL |
Studies have shown that derivatives of oxadiazole and thiazole possess higher antibacterial activity compared to traditional antibiotics like oxytetracycline, demonstrating an MIC as low as 7.8 µg/mL against Gram-positive bacteria and significantly higher against Gram-negative strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Compounds containing oxadiazole and thiazole rings are known for their cytotoxic effects against various cancer cell lines.
Case Study:
A study conducted on the cytotoxic effects of thiazole and oxadiazole derivatives revealed that these compounds effectively inhibited the proliferation of cancer cells through apoptosis induction. The study utilized several cancer cell lines including breast and lung cancer cells, showing promising results with IC50 values in the micromolar range .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds similar to N-{4-methyl...} have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
- Targeting Specific Pathways : Research indicates that certain derivatives may target the arginine biosynthesis pathway in Mycobacterium tuberculosis, which is crucial for its survival under stress conditions .
Q & A
Q. What are the foundational synthetic routes for synthesizing the adamantane-thiazole-oxadiazole hybrid structure?
The synthesis typically involves sequential cyclization and functionalization steps. For example:
- Cyclization of thiosemicarbazides : React hydrazinecarbothioamide derivatives (e.g., 2-(adamantane-1-yl)-N-methylhydrazincarbothioamide) in an alkaline medium (e.g., KOH/water) under reflux to form the triazole-thione core .
- Haloalkane alkylation : Introduce alkyl chains by reacting the thione intermediate with α-halogenoalkanes (e.g., 1-bromohexane) in n-butanol with NaOH, followed by neutralization and recrystallization .
- Oxadiazole formation : Couple thienyl groups via [3+2] cycloaddition using nitrile oxides or thioamide precursors, as seen in analogous oxadiazole syntheses .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Key methods include:
- NMR spectroscopy : For verifying adamantane proton environments (δ ~1.7–2.1 ppm) and thiophene/oxadiazole aromatic signals .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks matching the expected m/z .
- Melting point analysis : Compare experimental values with theoretical predictions (e.g., sharp melting points >200°C indicate high crystallinity) .
Advanced Research Questions
Q. How can reaction yields for the oxadiazole-thiazole core be systematically optimized?
Methodological strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, dioxane) enhance cyclization efficiency compared to protic solvents .
- Catalyst addition : Use iodine or triethylamine to accelerate heterocycle formation, as demonstrated in thiadiazole syntheses .
- Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify optimal termination points .
Q. How should researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
Contradictions may arise from:
- Purity discrepancies : Validate compound purity via orthogonal methods (e.g., HPLC + elemental analysis) .
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%) .
- Target selectivity profiling : Use computational docking (AutoDock Vina) to identify off-target interactions that may explain variability .
Q. What computational approaches predict structure-activity relationships (SAR) for adamantane-containing heterocycles?
Advanced workflows include:
- Quantum chemical calculations : Optimize geometries at the B3LYP/6-31G* level to map electronic properties (e.g., HOMO-LUMO gaps) influencing bioactivity .
- Molecular dynamics simulations : Assess adamantane’s rigid scaffold effects on binding pocket occupancy in target proteins (e.g., kinase domains) .
- Machine learning models : Train on datasets of analogous triazole/thiazole derivatives to predict logP, solubility, and toxicity .
Methodological Case Study: Antihypoxic Activity Evaluation
A referenced protocol from involves:
- In vivo hypoxia model : Rats placed in sealed glass jars (1330 mL) submerged in water to induce hypercapnic hypoxia.
- Dosing : Administer the compound at 1/10 LD₅₀ (determined via prior acute toxicity studies) and compare with controls (isotonic saline) and Mexidol® (100 mg/kg).
- Endpoint analysis : Monitor survival times and biochemical markers (e.g., lactate dehydrogenase) to quantify efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
